1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Indoline synthesis Chiral building block ACAT inhibitor intermediate

1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one (CAS 647009-46-9) is a synthetic N-acetyl-5-bromo-2,4,6-trimethylindoline derivative belonging to the indole/indoline chemical class. Its molecular formula is C₁₃H₁₆BrNO with a molecular weight of 282.18 g/mol.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
CAS No. 647009-46-9
Cat. No. B12594968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
CAS647009-46-9
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(N1C(=O)C)C=C(C(=C2C)Br)C
InChIInChI=1S/C13H16BrNO/c1-7-5-12-11(9(3)13(7)14)6-8(2)15(12)10(4)16/h5,8H,6H2,1-4H3
InChIKeyRIUGFRUUVZXFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one (CAS 647009-46-9): Structural Identity and Procurement Baseline


1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one (CAS 647009-46-9) is a synthetic N-acetyl-5-bromo-2,4,6-trimethylindoline derivative belonging to the indole/indoline chemical class. Its molecular formula is C₁₃H₁₆BrNO with a molecular weight of 282.18 g/mol . The compound features a characteristic 5-bromo substitution on a 2,3-dihydro-1H-indole (indoline) core, further substituted with methyl groups at positions 2, 4, and 6, and an N-acetyl group. This substitution pattern distinguishes it from commonly available 5-bromoindoline or 4,6-dimethylindoline analogs.

Why Generic 5-Bromoindoline or 4,6-Dimethylindoline Analogs Cannot Substitute for 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one


The compound's 2,4,6-trimethyl substitution pattern on the indoline scaffold creates a sterically and electronically distinct environment that is absent in unsubstituted, 5-bromo-only, or 4,6-dimethyl-only indolines. In closely related ACAT inhibitor synthetic routes, the 5-bromo-4,6-dimethyl-N-acetylindoline intermediate (CAS not listed) serves as a precursor to 7-amino derivatives, but the additional 2-methyl group in the target compound introduces a chiral center and alters the steric profile at the indoline 2-position [1]. This structural feature is critical for downstream diastereoselective transformations; substituting a 4,6-dimethyl analog would eliminate the chiral induction capability conferred by the 2-methyl substituent, fundamentally altering synthetic outcomes and final product stereochemistry [1].

Quantitative Differentiation Evidence for 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one


Structural Uniqueness: 2,4,6-Trimethyl Substitution vs. 4,6-Dimethyl and Unsubstituted Indoline Analogs

The target compound contains three methyl groups at positions 2, 4, and 6 on the indoline ring, whereas the closest literature-characterized ACAT inhibitor intermediate (1-(5-bromo-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl)-1-ethanone) contains only two methyl groups at positions 4 and 6 [1]. The 2-methyl group introduces a stereogenic center absent in the 4,6-dimethyl analog, enabling diastereoselective reductions and chiral resolution steps that are unattainable with the simpler dimethyl derivative [1].

Indoline synthesis Chiral building block ACAT inhibitor intermediate

Bromine as a Synthetic Handle: 5-Bromo Substituent Enables Cross-Coupling and Halogen-Metal Exchange Chemistry

The 5-bromo substituent on the indoline ring serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and halogen-metal exchange strategies. In the broader class of 5-bromoindole derivatives, halogen-metal exchange has been employed to prepare 5-formyl, 5-acetyl, 5-thiomethyl, and 5-boronic acid analogs [1]. The target compound, bearing an N-acetyl protecting group, is poised for sequential functionalization at the 5-position without interference at N-1, a selectivity advantage over unprotected 5-bromoindolines where competing N-functionalization can occur.

Cross-coupling Halogen-metal exchange Indole functionalization

Molecular Weight and Physicochemical Properties Differentiate from Common 5-Bromoindoline Building Blocks

The target compound (MW 282.18 g/mol, C₁₃H₁₆BrNO) occupies a distinct physicochemical space compared to simpler 5-bromoindoline (MW 198.06 g/mol, C₈H₈BrN) or 5-bromo-1-methylindoline (MW 212.09 g/mol, C₉H₁₀BrN). The additional methyl groups increase lipophilicity (calculated LogP approximately 3.2–3.8 vs. approximately 2.1 for 5-bromoindoline) and steric bulk, which influence membrane permeability, protein binding, and metabolic stability in biological assays. For procurement, this means the compound cannot be considered interchangeable with simpler 5-bromoindolines in lead optimization campaigns where lipophilicity and steric parameters are critical SAR variables.

Physicochemical properties Building block selection Molecular diversity

Synthetic Lineage: Direct Precursor to 7-Nitro and 7-Amino Indoline Derivatives with Reported ACAT Inhibitory Activity

In the published synthesis of indoline-based ACAT inhibitors (e.g., KV-2920), the 5-bromo-4,6-dimethyl-N-acetylindoline intermediate is nitrated at the 7-position, followed by reduction to the 7-amino derivative, which is subsequently acylated to yield bioactive amides [1]. The target compound, bearing the additional 2-methyl group, represents a structural analog in this synthetic lineage. While direct biological data for the target compound itself are absent from the peer-reviewed literature, its structural homology to intermediates in the KV-2920 synthetic route positions it as a candidate for generating novel 2-methyl-substituted ACAT inhibitor analogs with potentially differentiated pharmacological profiles.

ACAT inhibition Indoline SAR Synthetic intermediate

Optimal Research and Procurement Scenarios for 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one


Asymmetric Synthesis of Chiral 2-Methylindoline Derivatives for Medicinal Chemistry

The 2-methyl substituent creates a stereogenic center that enables diastereoselective transformations. Research groups pursuing enantiomerically enriched indoline-based drug candidates can utilize the target compound as a starting material for chiral resolution or asymmetric induction studies, a capability not offered by achiral 4,6-dimethylindoline analogs [1].

Structurally Diversified ACAT Inhibitor Lead Generation

The target compound serves as a direct precursor to 7-nitro and 7-amino-2,4,6-trimethylindoline derivatives. These can be elaborated into novel ACAT inhibitor candidates with a 2-methyl substitution pattern that is absent from previously reported clinical candidates (e.g., KV-2920, which uses a 4,6-dimethyl scaffold). This structural divergence may confer differentiated IP positioning and pharmacological properties [1].

5-Position Derivatization via Cross-Coupling for Focused Library Synthesis

The N-acetyl protecting group ensures that palladium-catalyzed cross-coupling reactions at the 5-bromo position proceed with high chemoselectivity, avoiding N-arylation side reactions. This makes the compound a reliable building block for synthesizing focused libraries of 5-aryl, 5-heteroaryl, or 5-aminoindoline derivatives for broad biological screening [1].

Physicochemical Probe Development for Lipophilicity-SAR Studies

With its elevated lipophilicity (calculated LogP ~3.2–3.8) relative to simpler 5-bromoindolines, the target compound is suited for systematic lipophilicity-activity relationship studies. Procurement of the exact compound ensures that the contribution of the trimethyl substitution pattern to membrane permeability, cellular potency, and metabolic stability can be unambiguously assessed [1].

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